![molecular formula C15H23Cl3N2O3 B13792244 Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride CAS No. 77905-55-6](/img/structure/B13792244.png)
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride is a chemical compound with the molecular formula C15H23Cl3N2O3 and a molecular weight of 385.714 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride involves the reaction of 2-chloroethylamine hydrochloride with 4-(2-methylpropoxy)-3-nitrobenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride involves its interaction with cellular components. The compound can alkylate DNA and proteins, leading to the disruption of cellular processes. The molecular targets include DNA, where it forms cross-links, and proteins, where it modifies amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of the 4-(2-methylpropoxy)-3-nitrophenyl group.
Bis(2-chloroethyl) ether: Contains two 2-chloroethyl groups but lacks the azaniumchloride moiety.
Uniqueness
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the azaniumchloride moiety differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
77905-55-6 |
|---|---|
Fórmula molecular |
C15H23Cl3N2O3 |
Peso molecular |
385.7 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C15H22Cl2N2O3.ClH/c1-12(2)11-22-15-4-3-13(9-14(15)19(20)21)10-18(7-5-16)8-6-17;/h3-4,9,12H,5-8,10-11H2,1-2H3;1H |
Clave InChI |
RRJXTGISAAARIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)CN(CCCl)CCCl)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


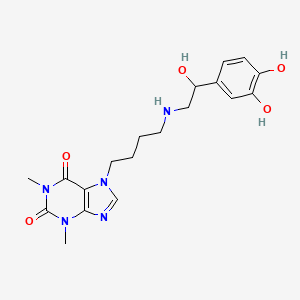
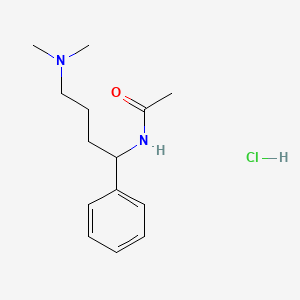
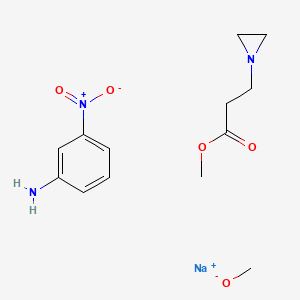

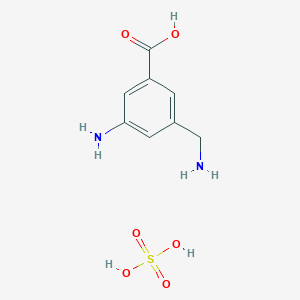
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
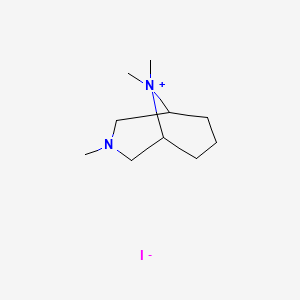
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
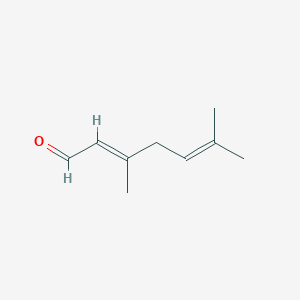
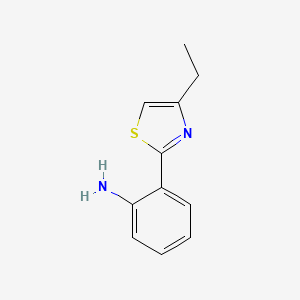

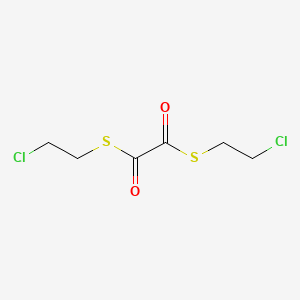
![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)
